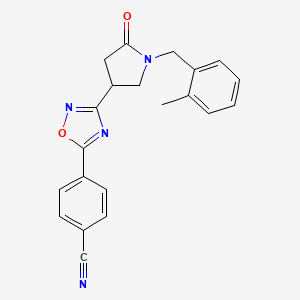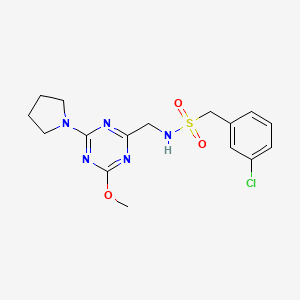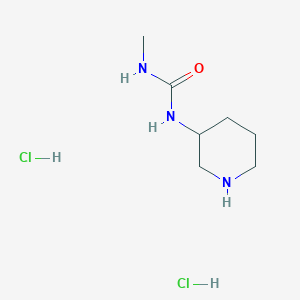
4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, which is because the radical formed from homolysis is resonance stabilized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like benzonitrile have been studied . Benzonitrile is a colorless chemical compound with a sweet almond odor . It is mainly used as a precursor to the resin benzoguanamine .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The presence of a 1,2,4-oxadiazole moiety is significant in medicinal chemistry. Compounds containing this feature are known for a broad spectrum of biological activities, including antimicrobial , antitumor , and anti-inflammatory properties . The pyrrolidinone segment, a lactam structure, is a common feature in many pharmacologically active molecules, suggesting potential utility in drug design and synthesis.
Biological Activity: Molecular Docking Studies
Molecular docking studies are crucial for predicting the orientation of a drug candidate to its protein target. The tetrazole group, which is structurally similar to the oxadiazole ring, is often used in biochemistry for DNA synthesis due to its ability to mimic the carboxylate ion . This suggests that our compound could be used in molecular docking studies to explore new drug-receptor interactions.
Antifungal Applications
Compounds with 1,2,4-triazole derivatives, which are related to 1,2,4-oxadiazole , have demonstrated excellent antifungal activities . The compound could potentially be synthesized under conditions that favor the formation of triazole derivatives for use as antifungal agents.
Agricultural Chemistry: Fungicides
In the context of agricultural chemistry, the antifungal properties of triazole and oxadiazole derivatives can be harnessed to develop new fungicides. These compounds can be tested against various plant pathogens to determine their efficacy in protecting crops from fungal infections .
Organic Synthesis: Green Chemistry Approaches
The synthesis of tetrazole derivatives, which share similarities with oxadiazole compounds, can be approached using eco-friendly methods. This includes using water as a solvent and moderate conditions, which aligns with the principles of green chemistry . The compound could be synthesized using similar sustainable approaches.
Theoretical Chemistry: Density Functional Theory (DFT) Studies
The compound’s structure allows for theoretical studies using Density Functional Theory (DFT) . These studies can help understand the electronic properties, such as frontier orbital energies and atomic net charges, which are essential for predicting reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
4-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-4-2-3-5-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-6-15(11-22)7-9-16/h2-9,18H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSPVULJHUZJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)


![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)
![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)


![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)